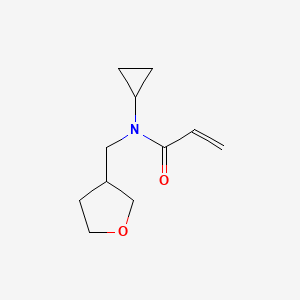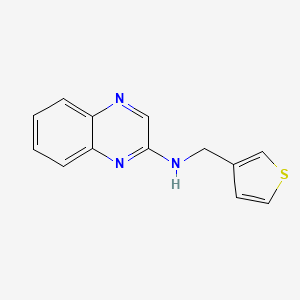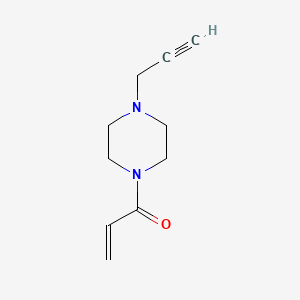
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for various types of cancers.
作用机制
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription initiation factors. This leads to the inhibition of ribosome biogenesis and cell growth, which ultimately results in cancer cell death. N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide has also been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide has been shown to have significant effects on cancer cells, including inhibition of cell proliferation, induction of apoptosis, and sensitization to DNA-damaging agents. It has also been shown to have minimal effects on normal cells, indicating its potential as a selective cancer therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide.
实验室实验的优点和局限性
One of the main advantages of N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide is its selectivity for cancer cells, which minimizes the risk of toxicity to normal cells. It has also been shown to sensitize cancer cells to DNA-damaging agents, which could potentially enhance the effectiveness of current cancer treatments. However, N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide has limitations in terms of its stability and solubility, which may affect its effectiveness in vivo. Further studies are needed to optimize its formulation and delivery.
未来方向
There are several future directions for the research and development of N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide. One potential direction is the optimization of its formulation and delivery to improve its stability and solubility. Another direction is the identification of biomarkers that can predict the response of cancer cells to N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide, which could potentially enhance its effectiveness in personalized cancer therapy. Finally, the combination of N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide with other cancer therapies, such as immunotherapy and targeted therapies, could potentially enhance its effectiveness in treating various types of cancers.
合成方法
The synthesis of N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 3-hydroxymethyl-5-methylfuran-2(3H)-one, which is reacted with cyclopropylamine to form N-cyclopropyl-3-hydroxymethyl-5-methylfuran-2(3H)-one. This intermediate is then reacted with 3-(bromomethyl)oxolane to form N-cyclopropyl-N-(oxolan-3-ylmethyl)furan-2(3H)-one. Finally, this compound is reacted with propargylamine to form N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide, which is the final product.
科学研究应用
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide has been extensively studied for its potential as a therapeutic agent for various types of cancers, including breast, ovarian, and pancreatic cancers. It has been shown to selectively inhibit RNA polymerase I transcription, which is required for ribosome biogenesis and cell growth. This leads to the inhibition of cancer cell proliferation and induction of apoptosis. N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide has also been shown to sensitize cancer cells to DNA-damaging agents, such as cisplatin and doxorubicin, by inhibiting DNA repair pathways.
属性
IUPAC Name |
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-11(13)12(10-3-4-10)7-9-5-6-14-8-9/h2,9-10H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQBLWBCCSXFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCOC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)
![2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)
![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)




![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)
![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)

![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)

